molecular formula C31H31N B12167026 2,2,4-Trimethyl-7-trityl-1,2,3,4-tetrahydroquinoline

2,2,4-Trimethyl-7-trityl-1,2,3,4-tetrahydroquinoline

Cat. No.: B12167026
M. Wt: 417.6 g/mol
InChI Key: DMTCUEHDFYNOBC-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-7-trityl-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C31H31N. It belongs to the class of tetrahydroquinolines, which are partially hydrogenated derivatives of quinoline. This compound is characterized by the presence of three methyl groups and a trityl group attached to the tetrahydroquinoline core. Tetrahydroquinolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-7-trityl-1,2,3,4-tetrahydroquinoline typically involves the hydrogenation of the corresponding quinoline derivative. The process can be carried out using heterogeneous catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction conditions may vary, but a common setup involves hydrogenation at 50-100 psi and temperatures ranging from 50-100°C .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production on a large scale .

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-7-trityl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can further hydrogenate the compound to form fully saturated derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,4-Trimethyl-7-trityl-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-7-trityl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For instance, its neuroprotective effects are attributed to its ability to enhance the antioxidant system, normalize chaperone activity, and suppress apoptosis. The compound affects the activity of NADPH-generating enzymes and chaperones, leading to reduced oxidative stress and improved cellular defense mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4-Trimethyl-7-trityl-1,2,3,4-tetrahydroquinoline is unique due to the presence of the trityl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other tetrahydroquinoline derivatives and contributes to its specific biological activities and applications .

Properties

Molecular Formula

C31H31N

Molecular Weight

417.6 g/mol

IUPAC Name

2,2,4-trimethyl-7-trityl-3,4-dihydro-1H-quinoline

InChI

InChI=1S/C31H31N/c1-23-22-30(2,3)32-29-21-27(19-20-28(23)29)31(24-13-7-4-8-14-24,25-15-9-5-10-16-25)26-17-11-6-12-18-26/h4-21,23,32H,22H2,1-3H3

InChI Key

DMTCUEHDFYNOBC-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC2=C1C=CC(=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C)C

Origin of Product

United States

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